synthesis of (E)-3-methylhex-2-ene
synthesis of (E)-3-methylhex-2-ene
An In-depth Technical Guide to the Stereoselective Synthesis of (E)-3-methylhex-2-ene
Abstract
Introduction
(E)-3-methylhex-2-ene is a trisubstituted alkene of interest in organic synthesis. The precise control of stereochemistry in alkene synthesis is critical, as the geometric configuration of the double bond can significantly influence the biological activity and physical properties of a molecule. The Wittig reaction is a cornerstone of olefination chemistry, converting aldehydes and ketones into alkenes. However, the standard Wittig reaction with unstabilized ylides typically favors the formation of (Z)-alkenes.
To achieve the desired (E)-stereoselectivity for a trisubstituted alkene like 3-methylhex-2-ene, a modification of the Wittig reaction is required. The Schlosser modification provides a reliable route to (E)-alkenes by using a second equivalent of a strong base at low temperatures to generate a β-oxido ylide intermediate, which equilibrates to the more stable threo-lithiobetaine before elimination. This guide details a proposed from 2-pentanone and ethyltriphenylphosphonium bromide via this E-selective pathway.
Synthetic Pathway Overview
The synthesis is a two-stage process performed in a single pot. The first stage is the in situ generation of the ethylidene triphenylphosphorane ylide from its corresponding phosphonium salt. The second stage involves the Schlosser-modified Wittig reaction with 2-pentanone to yield the target (E)-alkene.
Caption: Overall synthetic pathway for (E)-3-methylhex-2-ene.
Detailed Experimental Protocol
This protocol is adapted from established Schlosser modification procedures for E-selective olefination.[1][2] All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
3.1 Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Molarity (if applicable) | Quantity | Moles (mmol) |
| Ethyltriphenylphosphonium bromide | 1530-32-1 | 371.25 | - | 4.08 g | 11.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | 100 mL | - |
| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | 2.5 M in hexanes | 8.8 mL | 22.0 |
| 2-Pentanone | 107-87-9 | 86.13 | - | 0.86 g (1.0 mL) | 10.0 |
| tert-Butanol (t-BuOH) | 75-65-0 | 74.12 | - | 0.82 g (1.05 mL) | 11.0 |
| Pentane | 109-66-0 | 72.15 | - | As needed for workup | - |
| Saturated aq. NH₄Cl solution | 12125-02-9 | - | - | As needed for workup | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | As needed for drying | - |
3.2 Step-by-Step Procedure
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Phosphonium Salt Suspension: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add ethyltriphenylphosphonium bromide (4.08 g, 11.0 mmol). Add 80 mL of anhydrous THF to create a suspension.
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Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add the first equivalent of n-butyllithium (4.4 mL of 2.5 M solution, 11.0 mmol) dropwise via syringe over 10 minutes. The suspension will turn into a deep orange/red solution as the ylide forms. Stir the solution at 0 °C for 1 hour.
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Betaine Formation: Cool the ylide solution to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of 2-pentanone (0.86 g, 10.0 mmol) in 20 mL of anhydrous THF. Add the 2-pentanone solution to the cold ylide solution dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour. At this stage, the lithium-coordinated erythro-betaine is predominantly formed.
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Deprotonation to β-oxido Ylide: While maintaining the temperature at -78 °C, add the second equivalent of n-butyllithium (4.4 mL of 2.5 M solution, 11.0 mmol) dropwise. The solution color may deepen. Stir for an additional 30 minutes at -78 °C.
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Stereochemical Equilibration: Prepare a solution of tert-butanol (0.82 g, 11.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. This protonates the β-oxido ylide to form the threo-betaine, which is thermodynamically more stable.
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Elimination and Quenching: After stirring for 15 minutes, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir at room temperature for 2 hours to ensure complete elimination to the alkene and triphenylphosphine oxide.
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Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel.
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Extraction: Extract the aqueous layer with pentane (3 x 40 mL). Combine the organic layers. The triphenylphosphine oxide byproduct is poorly soluble in pentane and much of it may precipitate, which can be removed by filtration before or after extraction.
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Washing and Drying: Wash the combined organic layers with brine (1 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.
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Purification: The crude product is a mixture of (E)-3-methylhex-2-ene and residual triphenylphosphine oxide. The alkene is volatile and can be purified by fractional distillation under atmospheric pressure.
3.3 Expected Results
| Parameter | Expected Value |
| Yield | 50-70% (Typical for Wittig with simple ketones) |
| Stereoselectivity (E:Z) | >95:5 (Expected from Schlosser modification) |
| Product Appearance | Colorless liquid |
| Boiling Point | ~95-100 °C (Estimated) |
| Byproduct | Triphenylphosphine oxide (White crystalline solid) |
Experimental Workflow and Logic
The following diagrams illustrate the logical flow of the experimental procedure, from setup to final product isolation.
